11alpha-Hydroxy-beta-amyrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

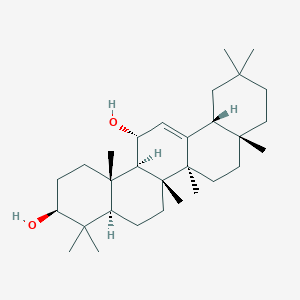

11alpha-Hydroxy-beta-amyrin is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-3,14-diol .

Synthesis Analysis

The synthesis of β-amyrin, a closely related compound to 11alpha-Hydroxy-beta-amyrin, has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .Molecular Structure Analysis

The 11alpha-Hydroxy-beta-amyrin molecule contains a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

The molecular weight of 11alpha-Hydroxy-beta-amyrin is 442.7168 g/mol . The compound has 9 defined stereocentres .科学研究应用

Synthesis of α- and β-Amyrin

The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

Antimicrobial and Antifungal Properties

Amyrins, including 11alpha-Hydroxy-beta-amyrin, represent a class of the most abundant secondary metabolites in plants sharing plant protective properties . They have high value as antimicrobial and antifungal agents in plants.

Anti-inflammatory Activities

Amyrins have proven anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-nociceptive Activities

Amyrins also have anti-nociceptive activities , which means they can block the detection of a painful or injurious stimulus by sensory neurons.

Gastro-protective Activities

Amyrins have gastro-protective activities , which means they can help protect the stomach and intestines from certain harmful substances or situations, potentially helping to prevent or treat certain gastrointestinal conditions.

Inhibition of HIV Transcriptase-1

Amyrins have been found to inhibit HIV transcriptase-1 , which could potentially make them useful in the treatment of HIV.

Production of Cosmetic, Pharmaceutical and Nutraceutical Products

Amyrin is an important triterpenoid and precursor to a wide range of cosmetic, pharmaceutical and nutraceutical products . In a study, the oleaginous yeast, Yarrowia lipolytica was metabolically engineered to produce α- and β-amyrin on simple sugar and waste cooking oil .

Derivatization for Enhanced Bioactivity

Studies show an increasing biological activity by derivatization . As a consequence, this compound class still receives interest, and offers possible candidates for enhanced bioactivity .

属性

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUHIKQRNDOKCZ-JABDUKPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11alpha-Hydroxy-beta-amyrin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。